![molecular formula C7H5ClN2O3 B14361975 N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine CAS No. 93033-30-8](/img/structure/B14361975.png)
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . . This compound is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-chloro-5-nitrobenzaldehyde with hydroxylamine . The reaction typically involves the following steps:
- Dissolving 2-chloro-5-nitrobenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Adding hydroxylamine hydrochloride to the solution.
- Adjusting the pH of the reaction mixture to a slightly basic condition using a base such as sodium hydroxide.
- Stirring the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzaldehyde oximes.
Wissenschaftliche Forschungsanwendungen
N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . The nitro and chloro groups contribute to the compound’s reactivity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: The precursor to N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine.
2-Chloro-5-nitrobenzylamine: A reduction product of the compound.
2-Chloro-5-nitrobenzoic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to the presence of both nitro and oxime functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
93033-30-8 |
|---|---|
Molekularformel |
C7H5ClN2O3 |
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
N-[(5-chloro-2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-1-2-7(10(12)13)5(3-6)4-9-11/h1-4,11H |
InChI-Schlüssel |
UDAXAATUAUDQCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C=NO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


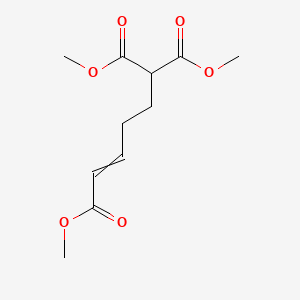
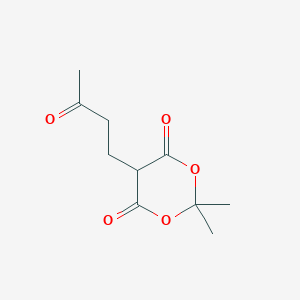
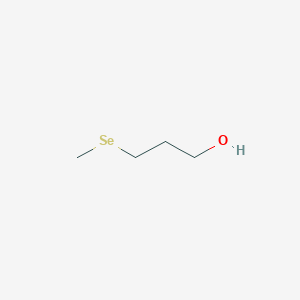
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
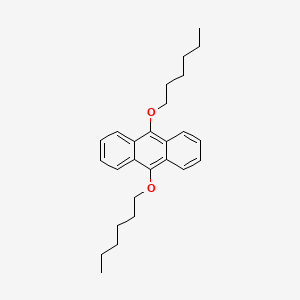

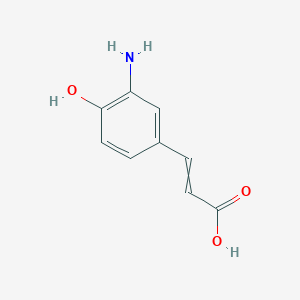

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
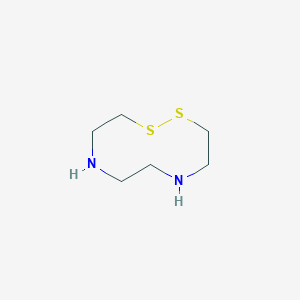

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
